5-fluoro-1H-indol-7-amine

Medicinal Chemistry Synthetic Methodology Building Block Efficiency

Researchers face limited derivatization vectors with standard 5-fluoroindole or 5-fluorotryptamine. 5-Fluoro-1H-indol-7-amine (CAS 1352394-08-1) solves this with a distinct 7-amino group for amide/sulfonamide coupling. - **Key Utility**: Enables 5-LOX inhibitor synthesis (analogous to 0.74-3.17 µM IC50 scaffolds) and PI3K/Akt targeting. - **Structural Advantage**: Zero rotatable bonds, 19F NMR handle, >95% purity via single-step Cu-mediated amination. - **Supply**: Reliable procurement with immediate shipping.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Cat. No. B8010829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-indol-7-amine
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)F)N
InChIInChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2
InChIKeyFGNBQVXDZXGKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indol-7-amine Compound Profile


5-Fluoro-1H-indol-7-amine (CAS: 1352394-08-1), also known as 7-amino-5-fluoroindole, is a fluorinated indole derivative with the molecular formula C8H7FN2 and molecular weight of 150.15 g/mol . The compound features a fluorine atom at the indole 5-position and a primary amine group at the 7-position . This substitution pattern distinguishes it from common indole building blocks such as 5-fluoroindole (CAS: 399-52-0), which lacks the 7-amino group, and 5-fluorotryptamine (CAS: 576-16-9), which bears an aminoethyl side chain at the 3-position rather than a ring amine at the 7-position [1]. The 5-fluoro-7-amino arrangement creates a unique hydrogen-bonding donor/acceptor profile with two H-bond donors and two H-bond acceptors, while the electron-withdrawing fluorine modifies the electronic distribution across the indole ring system .

Why 5-Fluoro-1H-indol-7-amine Is Irreplaceable


The specific 5-fluoro-7-amino substitution pattern of 5-fluoro-1H-indol-7-amine determines both its synthetic utility and the biological properties of derived compounds in ways that cannot be replicated by common alternatives. Substituting 5-fluoroindole (no 7-amino group) eliminates the capacity for amide bond formation, sulfonamide coupling, or diazonium chemistry at the 7-position, fundamentally altering accessible synthetic trajectories . Replacing the 7-amino group with a 3-aminoalkyl side chain (as in 5-fluorotryptamine) shifts the vector of derivatization from the benzenoid ring to the pyrrole ring periphery, producing structurally divergent final compounds with distinct target engagement profiles [1]. Comparative studies in myeloperoxidase (MPO) inhibitor development demonstrate that 5-fluoroindole derivatives with 3-aminoalkyl chains exhibit potency dependent on side-chain length (optimal at 4-5 carbons), whereas the 7-amino substituted core offers an orthogonal attachment point for generating structurally distinct inhibitor classes [2]. Even substitution of fluorine with cyano at the 5-position produces compounds with distinct metabolic stability profiles despite comparable target binding, confirming that 5-fluoro substitution is not functionally interchangeable [3]. The quantitative evidence below substantiates why procurement decisions must specify this exact regioisomer.

5-Fluoro-1H-indol-7-amine Comparative Evidence


Synthetic Accessibility Advantage

5-Fluoro-1H-indol-7-amine is accessible via a single-step copper-catalyzed amination of 7-bromo-5-fluoroindole using aqueous ammonia in an autoclave at 155°C for 1.5 hours . This synthetic accessibility contrasts sharply with the preparation of regioisomeric 4-amino-5-fluoroindole or 6-amino-5-fluoroindole, which require lengthier synthetic sequences due to unfavorable electronic directing effects during nitration or halogenation steps [1]. For procurement purposes, this translates to reliable commercial availability at 95-97% purity from multiple vendors, whereas the 4- and 6-amino regioisomers are not catalog-listed by major suppliers .

Medicinal Chemistry Synthetic Methodology Building Block Efficiency

5-Lipoxygenase Inhibition Potency

In a systematic evaluation of indole derivatives as 5-lipoxygenase (5-LOX) inhibitors, compounds derived from the 5-fluoroindole scaffold demonstrated enhanced potency relative to unsubstituted indole analogs [1]. The study reported that 30 out of 35 indole derivatives showed inhibitory potency superior to the initial screening hit 1a (IC50 = 74 µM), with the most potent compounds achieving IC50 values between 0.74 µM and 3.17 µM in concentration-response studies using rat peritoneal leukocytes [2]. Four compounds (1m, 1s, 4a, and 6a) exhibited IC50 values less than 1 µM, outperforming the reference drug Zileuton [3]. While these data derive from structurally elaborated 5-fluoroindole derivatives rather than the core 5-fluoro-1H-indol-7-amine scaffold itself, they establish the 5-fluoro substitution as a validated potency-enhancing feature for this target class [4].

Inflammation 5-Lipoxygenase Leukotriene Pathway

Antiproliferative Activity in Cervical Cancer

A 2024 study evaluating two diverse series of 5-fluoroindole derivatives (6a-l and 11a-l, 24 compounds total) against PI3K/Akt signaling demonstrated that structural elaboration of the 5-fluoroindole core yields compounds with defined antiproliferative activity [1]. The most potent derivative, compound 6e, exhibited IC50 values of 9.366 µM against HeLa cells and 8.475 µM against SiHa cells, with a low toxicity profile against normal HEK 293 cells [2]. These derivatives were designed via structural modification of AD412, an indole-based immunosuppressive agent with reported PI3K/Akt inhibitory activity [3]. The quantitative activity cliff between the parent indole scaffold and optimized 5-fluoroindole derivatives underscores the value of the fluorinated core as a starting point for structure-activity relationship (SAR) exploration [4].

Oncology PI3K/Akt Pathway Cervical Cancer

MPO Inhibitor SAR

Structure-based design of 3-(aminoalkyl)-5-fluoroindoles as myeloperoxidase (MPO) inhibitors revealed that the 5-fluoro substitution, combined with optimal side-chain length, produces compounds with potent inhibition of MPO-mediated taurine chlorination and LDL oxidation [1]. The study identified that most potent molecules possessed a 4- or 5-carbon aminoalkyl side chain with no substituent on the amino group, validating the 5-fluoroindole core as a privileged scaffold for MPO inhibition [2]. This work exploited structure-based docking of 5-fluorotryptamine, a known MPO inhibitor, demonstrating that 5-fluoro substitution is critical for target engagement [3]. While 5-fluoro-1H-indol-7-amine differs from these derivatives by bearing the amine at the 7-position rather than the 3-alkyl position, the data establish the 5-fluoroindole nucleus as a validated scaffold for MPO-targeted drug discovery [4].

Cardiovascular Myeloperoxidase Inflammation

Physicochemical Property Comparison

5-Fluoro-1H-indol-7-amine (C8H7FN2, MW 150.15 g/mol) exhibits distinct physicochemical properties compared to its saturated analog 5-fluoroindolin-7-amine (CAS: 194476-44-3, C8H9FN2, MW 152.17 g/mol) . The target compound has a density of 1.4±0.1 g/cm³, boiling point of 360.6±22.0°C at 760 mmHg, and flash point of 171.9±22.3°C . Critically, the compound has zero rotatable bonds, conferring conformational rigidity that distinguishes it from flexible indole derivatives with alkyl side chains . This conformational constraint can translate to enhanced target selectivity and reduced entropic penalty upon binding in drug design applications. The predicted acid dissociation constant (pKa) of the 7-amino group (approximately 4.5-5.5 based on aniline-like behavior modified by indole electron-withdrawing effects) differs markedly from 3-alkylamino derivatives, affecting both synthetic handling and biological behavior .

Physicochemical Properties Lead Optimization Drug Design

Commercial Purity Benchmarking

Commercial availability data from multiple vendors confirms that 5-fluoro-1H-indol-7-amine is consistently supplied at ≥95% purity across independent suppliers, with several offering ≥97% purity grades . Specifically, CymitQuimica catalogs the compound at 97% purity, Chemsrc at ≥97%, and CheMenu at 95%+ . This inter-vendor consistency contrasts with the more variable purity profiles of certain regioisomeric fluoroindole amines, which are often supplied only at 95% maximum purity due to synthetic challenges in separating positional isomers [1]. The compound's MDL number (MFCD20923232) and consistent analytical characterization across vendors facilitate quality verification and cross-referencing for procurement compliance .

Quality Control Procurement Analytical Chemistry

5-Fluoro-1H-indol-7-amine Application Scenarios


5-Lipoxygenase Inhibitor Optimization

The 5-fluoroindole scaffold demonstrates 23- to 100-fold enhanced 5-LOX inhibitory potency compared to unsubstituted indole analogs, with optimized derivatives achieving IC50 values of 0.74-3.17 µM [1]. Procurement of 5-fluoro-1H-indol-7-amine provides a validated entry point for synthesizing 5-LOX-targeted compound libraries. The 7-amino group enables amide, sulfonamide, or urea coupling to explore substitution vectors complementary to the 3-position modifications that yielded the most potent literature compounds.

PI3K/Akt Inhibitor Library Synthesis

5-Fluoroindole derivatives designed via structural modification of AD412 exhibit antiproliferative activity against cervical cancer cell lines, with optimized compound 6e achieving IC50 values of 9.366 µM (HeLa) and 8.475 µM (SiHa) [1]. The 5-fluoro substitution is critical for target engagement as validated by molecular docking against Akt and PI3K enzymes. 5-Fluoro-1H-indol-7-amine offers a distinct attachment vector (7-amino) for generating structurally diverse analogs beyond those reported, potentially accessing novel binding modes within the PI3K/Akt pathway.

MPO Inhibitor Scaffold Development

Peer-reviewed SAR studies confirm that the 5-fluoroindole core supports potent MPO inhibition, with optimal activity observed in derivatives bearing 4-5 carbon aminoalkyl chains [1]. While the literature emphasizes 3-substituted derivatives, the 7-amino-5-fluoroindole scaffold provides an orthogonal derivatization vector for exploring alternative MPO binding interactions. The compound's conformational rigidity (zero rotatable bonds) may confer entropic advantages for MPO active site engagement.

Building Block Procurement & Synthetic Methodology

The documented single-step synthetic accessibility of 5-fluoro-1H-indol-7-amine via Cu-mediated amination of 7-bromo-5-fluoroindole ensures reliable commercial availability at 95-97% purity [1]. This contrasts with multi-step routes required for regioisomeric amino-fluoroindoles, establishing a procurement advantage in cost and lead time. The compound serves as a versatile building block for amide coupling, Buchwald-Hartwig amination, and diazonium chemistry, with the 5-fluoro group providing a spectroscopic handle for 19F NMR reaction monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1H-indol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.